N-ethyl-3-iodobenzamide
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Overview
Description
N-ethyl-3-iodobenzamide is an organic compound with the molecular formula C9H10INO It is characterized by the presence of an iodine atom attached to the benzene ring and an ethyl group attached to the nitrogen atom of the amide group
Preparation Methods
Synthetic Routes and Reaction Conditions: N-ethyl-3-iodobenzamide can be synthesized through a multi-step process. One common method involves the iodination of N-ethylbenzamide. The process typically includes the following steps:
N-ethylation of benzamide: Benzamide is reacted with ethyl iodide in the presence of a base such as potassium carbonate to form N-ethylbenzamide.
Iodination: N-ethylbenzamide is then subjected to iodination using iodine and an oxidizing agent like hydrogen peroxide or sodium hypochlorite to introduce the iodine atom at the meta position of the benzene ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial processes may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-ethyl-3-iodobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-ethyl-3-iodobenzoic acid or reduction to form N-ethyl-3-aminobenzamide.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like tetrahydrofuran.
Major Products:
Substitution Products: N-ethyl-3-azidobenzamide, N-ethyl-3-cyanobenzamide.
Oxidation Products: N-ethyl-3-iodobenzoic acid.
Reduction Products: N-ethyl-3-aminobenzamide.
Coupling Products: Biaryl derivatives.
Scientific Research Applications
N-ethyl-3-iodobenzamide has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of N-ethyl-3-iodobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The iodine atom can facilitate the formation of reactive intermediates, enhancing the compound’s reactivity and specificity.
Comparison with Similar Compounds
N-ethylbenzamide: Lacks the iodine atom, making it less reactive in substitution reactions.
3-iodobenzamide: Lacks the ethyl group, affecting its solubility and reactivity.
N-ethyl-4-iodobenzamide: The iodine atom is at the para position, leading to different reactivity and properties.
Uniqueness: N-ethyl-3-iodobenzamide is unique due to the specific positioning of the iodine atom and the ethyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
N-ethyl-3-iodobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10INO/c1-2-11-9(12)7-4-3-5-8(10)6-7/h3-6H,2H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLJHACZHZRBDJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC(=CC=C1)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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